3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate
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Overview
Description
3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate is a synthetic steroidal compound with a molecular formula of C23H30O5 and a molecular weight of 386.481 Da This compound is part of the pregnane steroid family and is characterized by the presence of an epoxy group at the 16,17 position and an acetate group at the 21 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. One common approach is the epoxidation of a pregnane derivative at the 16,17 position, followed by acetylation at the 21 position. The reaction conditions often include the use of oxidizing agents such as peracids for the epoxidation step and acetic anhydride in the presence of a base for the acetylation step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.
Substitution: The acetate group at the 21 position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce diols .
Scientific Research Applications
3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroidal compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of hormone-related disorders.
Mechanism of Action
The mechanism of action of 3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The epoxy group at the 16,17 position and the acetate group at the 21 position contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
16,17-Epoxypregn-4-ene-3,20-dione: Similar in structure but lacks the acetate group at the 21 position.
11-Beta,17-Alpha-Dihydroxy-3,20-Dioxopregn-4-en-21-yl acetate: Contains additional hydroxyl groups at the 11 and 17 positions.
Uniqueness
3,20-Dioxo-16,17-epoxypregn-4-en-21-yl acetate is unique due to the presence of both the epoxy group at the 16,17 position and the acetate group at the 21 position. These functional groups contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
[2-(7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h10,16-18,20H,4-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHWBQCNOKNTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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